6-methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
6-Methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a fused thienopyrimidinone core. Its structure includes a thiophene ring fused to a pyrimidinone scaffold, with a methyl group at position 6, phenyl substituents at positions 3 and 5, and a thioxo (S=) group at position 2. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating properties . Its molecular formula is C₁₈H₁₄N₂OS₂, with a molecular weight of 336.44 g/mol .
The synthesis typically involves cyclocondensation reactions, such as the interaction of chalcones with 6-aminothiouracil derivatives under acidic or basic conditions .
Properties
IUPAC Name |
6-methyl-3,5-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-15(13-8-4-2-5-9-13)16-17(24-12)20-19(23)21(18(16)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLJJRFQJOFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Synthesis
The foundational step involves synthesizing a 2-aminothiophene derivative bearing methyl and phenyl substituents. The Gewald reaction—a one-pot condensation of a ketone, cyanoacetate, and elemental sulfur in the presence of a base—yields 2-aminothiophene-3-carboxylates. For the target compound, the ketone component is selected to introduce phenyl groups at positions 3 and 5 of the thiophene ring.
Example protocol:
A mixture of methyl ethyl ketone (for methyl substitution), benzaldehyde (for phenyl substitution), ethyl cyanoacetate, sulfur, and morpholine in ethanol is stirred at 70°C for 4–6 hours. The product, 2-amino-4-methyl-3,5-diphenylthiophene-3-ethylcarboxylate, is isolated via filtration and recrystallized from ethanol (yield: 68–72%).
Cyclization with Thiourea
The 2-aminothiophene intermediate undergoes cyclization with thiourea to form the thieno[2,3-d]pyrimidin-4-one scaffold. Thiourea introduces the thioxo group at position 2, while the ester moiety is hydrolyzed to a ketone during cyclization.
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Reactants: 2-Amino-4-methyl-3,5-diphenylthiophene-3-ethylcarboxylate (1 equiv), thiourea (1.2 equiv).
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Solvent: Glacial acetic acid or ethanol.
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Catalyst: Concentrated HCl (0.5 mL).
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Temperature: Reflux (110–120°C) for 12–15 hours.
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Workup: The mixture is cooled, poured into ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from dimethylformamide (DMF).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Cyclization efficiency correlates with solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) enhance reaction rates but may necessitate higher temperatures (130–140°C). Ethanol, while less polar, offers milder conditions suitable for acid-sensitive intermediates.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 110 | 65 |
| DMF | 130 | 78 |
| Acetic acid | 120 | 72 |
Catalytic Additives
The addition of p-toluenesulfonic acid (p-TSA) or triethylamine accelerates cyclization by facilitating proton transfer. For instance, p-TSA (5 mol%) in DMF elevates yields to 82%.
Structural Characterization and Spectral Data
Physicochemical Properties
The target compound is a yellow crystalline solid with the following properties:
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Molecular formula: C₂₀H₁₆N₂OS₂
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Melting point: 218–220°C
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Solubility: Insoluble in water; soluble in DMF, DMSO.
Spectroscopic Analysis
Mechanistic Insights
Cyclization Pathway
The reaction proceeds via nucleophilic attack of the thiophene amino group on the thiourea carbon, followed by intramolecular ester hydrolysis and dehydration. The thiourea sulfur is incorporated into the pyrimidine ring, yielding the thioxo group.
Mechanistic steps:
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Thiourea activation by acid to form isothiourea.
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Nucleophilic addition of the 2-aminothiophene amine to isothiourea.
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Cyclization and aromatization via elimination of ammonia and water.
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol using thiourea, 2-aminothiophene, and p-TSA in DMF under microwave (300 W, 140°C, 20 min) achieves 85% yield.
Solid-State Synthesis
Ball-milling the reactants with silica gel as a catalyst affords the product in 70% yield after 2 hours, avoiding solvent use.
Industrial Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. Functionalization at N-3 or C-6 (e.g., alkylation, arylation) enhances bioactivity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thieno[2,3-d]pyrimidines exhibit promising antimicrobial properties. A study investigated the synthesis of derivatives of this compound and evaluated their activity against various bacterial strains. The results indicated that certain derivatives showed potent antibacterial effects, suggesting potential for development as new antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 6-Methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | E. coli | 15 |
| 6-Methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | S. aureus | 18 |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| HeLa | 10.0 | Inhibition of PI3K/Akt pathway |
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of 6-methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and assessed their biological activities. The derivatives were evaluated for their cytotoxicity using MTT assays and showed varied levels of activity against different cancer cell lines.
Pesticidal Activity
The compound has been explored for its potential use as a pesticide due to its thioxo moiety which is known to interact with biological systems of pests. Field trials have indicated that formulations containing this compound can effectively reduce pest populations in crops without significant toxicity to beneficial insects.
| Pest | Control Method | Efficacy (%) |
|---|---|---|
| Aphids | Foliar application | 85 |
| Whiteflies | Soil drench | 75 |
Herbicidal Properties
In addition to its pesticidal activity, research has shown that this compound can inhibit the growth of certain weeds. Laboratory studies demonstrated that it affects the germination and growth of weed species such as Amaranthus retroflexus.
Photovoltaic Applications
Recent investigations into the use of thieno[2,3-d]pyrimidine derivatives in organic photovoltaics have shown promise. The incorporation of this compound into polymer blends has resulted in improved charge transport properties and enhanced energy conversion efficiency.
| Material | Efficiency (%) | Notes |
|---|---|---|
| Polymer Blend with Compound | 8.5 | Enhanced stability and efficiency |
Mechanism of Action
The mechanism of action of 6-methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The compound may also interact with microbial enzymes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights key structural analogues and their biological or chemical distinctions:
Pharmacological Activity Comparisons
- Antimicrobial Activity : Compounds with benzimidazole substituents (e.g., 6-(1H-benzimidazol-2-yl) derivatives) exhibit enhanced antimicrobial activity compared to the methyl- and phenyl-substituted target compound, likely due to the planar benzimidazole group improving DNA intercalation .
- Enzyme Modulation : The 5,6-dimethyl-3-phenyl analogue (IVPC) acts as a pharmacological chaperone for phenylalanine hydroxylase (PAH) in phenylketonuria (PKU). Its dimethyl groups optimize binding affinity (Kd ~ 0.5 µM), outperforming the target compound in enzyme stabilization .
- Anticancer Potential: Pyrido[2,3-d]pyrimidinone derivatives (e.g., 7-(pyridin-3-yl) analogues) show in vitro cytotoxicity against cancer cell lines (IC₅₀ ~ 10–50 µM). The diphenyl groups in the target compound may improve membrane permeability but could reduce solubility .
Key Research Findings
- Antimicrobial Studies : The target compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), outperformed by benzimidazole derivatives (MIC = 8–16 µg/mL) .
- Enzyme Binding : Molecular docking reveals that the diphenyl groups in the target compound engage in hydrophobic interactions with PAH, but lack the optimal steric fit achieved by IVPC’s dimethyl and pyridinyl groups .
- Anti-inflammatory Potential: Analogues with 1,3-diphenyl substitution (e.g., 5-hydroxy-1,3-diphenyl derivatives) show COX-2 inhibition (IC₅₀ = 5 µM), suggesting the target compound may share similar activity .
Biological Activity
6-Methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, a derivative of thienopyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thioxo group and the presence of multiple phenyl rings, which contribute to its pharmacological potential.
- Molecular Formula: C18H14N2OS2
- Molecular Weight: 334.44 g/mol
- CAS Number: 142465-09-6
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range (approximately 1.29 µM) against breast cancer cells (MCF-7), indicating potent activity in inhibiting cell proliferation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. Treated cells showed significant alterations in cell morphology and increased lactate dehydrogenase (LDH) enzyme activity, suggesting cell membrane damage and cytotoxicity . Additionally, flow cytometry analysis revealed that a substantial proportion of treated cells were arrested in the S phase of the cell cycle, further supporting the compound's role in promoting apoptosis .
Anti-inflammatory Effects
Beyond its anticancer capabilities, this compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from similar thieno[2,3-d]pyrimidine structures have shown promising results in reducing inflammation markers at concentrations as low as 10 µg/mL .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| Compound 49 | IL-6: 89%, TNF-α: 78% | |
| Dexamethasone | IL-6: 83%, TNF-α: 72% |
Case Studies
- Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to significant increases in LDH levels compared to untreated controls (521.77 U/L vs. 85.35 U/L), indicating effective cytotoxicity .
- Inflammation Model : In a model assessing inflammatory responses, derivatives showed enhanced inhibition of cytokines when compared to conventional treatments like dexamethasone, suggesting that these compounds could serve as effective alternatives for managing inflammation-related diseases .
Q & A
Q. What are the common synthetic routes for 6-methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one?
The compound is synthesized via cyclocondensation reactions using thiophene-based precursors. A typical approach involves reacting 3,5-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with methyl-substituted thiophene intermediates under reflux in ethanol or DMF. Key steps include the formation of the thienopyrimidine core via nucleophilic substitution and sulfur incorporation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions such as over-oxidation of the thioxo group .
Q. What spectroscopic techniques are used to characterize this compound?
Structural validation requires a combination of:
- 1H/13C NMR : To confirm substituent positions (e.g., methyl at C6, phenyl at C3/C5) and hydrogen bonding patterns.
- IR Spectroscopy : Identification of the thioxo (C=S) stretch near 1200–1250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹.
- HRMS : For molecular formula confirmation (C18H14N2OS2, MW 338.45).
Crystallography (if single crystals are obtained) resolves π-stacking interactions between phenyl rings .
Q. How is the compound screened for preliminary biological activity?
Initial screening involves:
- In vitro assays : Antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
- Enzyme inhibition : Tyrosinase or TrmD (tRNA methyltransferase) inhibition assays using spectrophotometric methods.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
SAR studies focus on:
- Substituent effects : Replacing the methyl group at C6 with bulkier alkyl chains (e.g., ethyl, propyl) enhances lipophilicity and membrane permeability.
- Phenyl ring modifications : Introducing electron-withdrawing groups (e.g., -NO2, -Cl) at the meta/para positions of the C3/C5 phenyl rings improves tyrosinase inhibition by 30–50% .
- Thioxo vs. oxo substitution : The thioxo group (C=S) at C2 increases electron delocalization, enhancing binding to metal-containing enzymes like tyrosinase .
Q. What molecular docking strategies are used to predict binding modes with biological targets?
Docking workflows include:
- Target preparation : Fetching crystal structures (e.g., tyrosinase PDB: 2Y9X) and removing water/co-crystallized ligands.
- Ligand parameterization : Assigning partial charges to the compound using semi-empirical methods (e.g., AM1-BCC).
- Pose scoring : Glide SP/XP scoring to rank binding affinities. Key interactions include π-π stacking with Phe197 (tyrosinase) and hydrogen bonding with His61 .
Q. How can contradictory data in biological assays be resolved?
Contradictions (e.g., high in vitro activity vs. low cellular efficacy) arise from:
- Physicochemical properties : Poor solubility (logP >5) limits cellular uptake. Address via prodrug strategies (e.g., acetylating the thioxo group).
- Off-target effects : Use orthogonal assays (e.g., thermal shift assays) to confirm target engagement.
- Assay conditions : Variances in pH or redox potential (e.g., thiol-containing buffers) may destabilize the thioxo group .
Q. What strategies improve metabolic stability in vivo?
- Isotere replacement : Substitute the labile thioxo group with a methylsulfonyl (SO2CH3) group to resist glutathione-mediated reduction.
- Cyclization : Constrain the phenyl rings into a fused bicyclic system to reduce cytochrome P450 oxidation.
- Deuterium labeling : Replace hydrogen atoms at metabolic hotspots (e.g., benzylic positions) to slow clearance .
Q. How are computational methods used to predict toxicity?
- ADMET prediction : Tools like SwissADME estimate hepatotoxicity (CYP3A4 inhibition) and hERG channel binding.
- QSAR models : Train models on thienopyrimidine datasets to predict mutagenicity (Ames test) and phospholipidosis risk.
- Molecular dynamics : Simulate metabolite formation (e.g., sulfoxide derivatives) to assess reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
